molecular formula C15H12O3 B1334805 Methyl 4-(3-formylphenyl)benzoate CAS No. 221021-36-9

Methyl 4-(3-formylphenyl)benzoate

Cat. No. B1334805
M. Wt: 240.25 g/mol
InChI Key: AQDLVJIWBSWMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(3-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H12O3 . It has a molecular weight of 240.25 . This compound is also known by other names such as “4-(3-Formylphenyl)benzoic acid methyl ester” and "Methyl 3’-formyl-4-biphenylcarboxylate" .


Molecular Structure Analysis

“Methyl 4-(3-formylphenyl)benzoate” is a complex organic molecule that consists of a benzene ring attached to a formyl group (C=O) and a benzoate ester group (C6H5COO) . The exact 3D structure of the molecule can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Physical And Chemical Properties Analysis

“Methyl 4-(3-formylphenyl)benzoate” is a solid compound . Its melting point is between 97-101°C . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry

  • Methyl 4-(3-formylphenyl)benzoate is a crucial intermediate in the synthesis of natural products with diverse biological activities. Lou Hong-xiang (2012) highlights its role in the total synthesis of bisbibenzyls, emphasizing the optimization of reaction conditions for improved yield (Lou, 2012).

Liquid Crystalline Behavior and Optical Properties

  • The compound demonstrates significant potential in liquid crystalline applications. Veerabhadraswamy et al. (2015) explored its use in creating liquid crystal phases with potential in various device applications. Their findings include the stabilization of mesophases like blue phase-I/II and chiral nematic phases (Veerabhadraswamy et al., 2015).

Antibacterial Activity and Pharmacological Potential

  • The compound has been utilized as a precursor for heterocyclic scaffolds with notable antibacterial activity. Abdel‐Galil et al. (2018) synthesized thiazole and thiazolidinone derivatives containing the phenyl benzoate moiety, demonstrating good antibacterial properties (Abdel‐Galil et al., 2018).

Spectroscopic and Structural Analysis

  • Spectroscopic and structural elucidation of derivatives of methyl 4-(3-formylphenyl)benzoate provide insights into their electronic and chemical properties. Şahin et al. (2015) conducted comprehensive spectroscopic and quantum chemical studies, revealing details about molecular structure, vibrational frequencies, and other chemical properties (Şahin et al., 2015).

Nonlinear Optical Properties

  • Its derivatives have been investigated for nonlinear optical (NLO) properties, contributing to potential applications in photonics and optoelectronics. Vetrivelan (2019) studied the molecular structure, vibrational analysis, and antimicrobial activity of a sulfonamide derivative, revealing its potential in these fields (Vetrivelan, 2019).

Synthetic Versatility and Pharmaceutical Applications

  • Farooq and Ngaini (2019) emphasize the significance of methyl 4-(3-formylphenyl)benzoate as a bioactive precursor in organic synthesis, highlighting its range of pharmacological activities and versatility as a substrate (Farooq & Ngaini, 2019).

Chemosensory Applications

Mesophase Behavior in Liquid Crystals

  • The influence of methyl 4-(3-formylphenyl)benzoate derivatives on the mesophase behavior of liquid crystals has been a subject of study. Naoum et al. (2015) explored how lateral methyl substitution affects the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, revealing insights into the steric and polarisability effects on liquid crystal stability (Naoum et al., 2015).

Applications in Molecular Docking and Computational Studies

  • The compound and its derivatives have been used in molecular docking studies to predict inhibitory activity against specific biological targets. Murugavel et al. (2016) synthesized a derivative and conducted molecular docking investigations to predict its potential as an antimicrobial agent and inhibitor of penicillin-binding protein (Murugavel et al., 2016).

Catalysis and Synthesis

  • The compound has been utilized in the synthesis of various complex molecules, demonstrating its role as a versatile reagent in catalytic and synthetic processes. This includes the synthesis of novel liquid crystal compounds and exploration of their mesophase behavior, contributing to materials science and engineering (Basu et al., 2012).

Photophysical Properties

  • Studies on the photophysical properties of its derivatives indicate potential applications in fluorescence probes and sensory devices. Singh and Darshi (2002) investigated the absorption and fluorescence spectral properties of derivatives in different media, revealing their potential in biophysical applications (Singh & Darshi, 2002).

Safety And Hazards

“Methyl 4-(3-formylphenyl)benzoate” is classified as hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .

properties

IUPAC Name

methyl 4-(3-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDLVJIWBSWMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401901
Record name Methyl 4-(3-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-formylphenyl)benzoate

CAS RN

221021-36-9
Record name Methyl 4-(3-formylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(3-formylphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tetrakis(triphenylphosphine)palladium (297 mg) was added to a solution of 3-formylphenylboric acid (3.00 g) and methyl 4-bromobenzoic acid (4.30 g) in a mixture of toluene (30 ml), ethanol (50 ml) and saturated aqueous sodium hydrogencarbonate solution (30 ml) at ambient temperature. The mixture was heated at reflux for 2 hours at 100° C. The reaction mixture was partitioned between ethyl acetate and water and the layers were separated. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to afford the title compound (3.37 g) as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
297 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3-formylphenyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3-formylphenyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(3-formylphenyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(3-formylphenyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(3-formylphenyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(3-formylphenyl)benzoate

Citations

For This Compound
2
Citations
J Rochford, D Chu, A Hagfeldt… - Journal of the American …, 2007 - ACS Publications
Four Zn(II)-tetra(carboxyphenyl)porphyrins in solution and bound to metal oxide (TiO 2 , ZnO, and ZrO 2 ) nanoparticle films were studied to determine the effect of the spacer length and …
Number of citations: 458 pubs.acs.org
R Łysek, C Schütz, S Favre, AC O'Sullivan… - Bioorganic & medicinal …, 2006 - Elsevier
A solid-phase synthesis of new N-substituted valienamines has been developed and new synthesis of (±)-conduramine F-1, (−)-conduramine F-1, and (+)-ent-conduramine F-1 is …
Number of citations: 50 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.